![molecular formula C15H13NO4 B14170120 Phenyl[(phenylcarbamoyl)oxy]acetic acid CAS No. 92554-04-6](/img/structure/B14170120.png)
Phenyl[(phenylcarbamoyl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[(phenylcarbamoyl)oxy]acetic acid is an organic compound that features a phenyl group, a carbamoyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(phenylcarbamoyl)oxy]acetic acid typically involves the reaction of phenyl isocyanate with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (CH2Cl2) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl[(phenylcarbamoyl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenyl[(phenylamino)oxy]acetic acid.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Phenyl[(phenylcarbamoyl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Phenyl[(phenylcarbamoyl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Comparaison Avec Des Composés Similaires
Phenyl[(phenylcarbamoyl)oxy]acetic acid can be compared to other similar compounds such as:
Phenylacetic acid: A simpler compound with similar structural features but lacking the carbamoyl group.
Phenylcarbamate derivatives: Compounds like phenylcarbamate, which share the carbamate moiety but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
92554-04-6 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
2-phenyl-2-(phenylcarbamoyloxy)acetic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(18)13(11-7-3-1-4-8-11)20-15(19)16-12-9-5-2-6-10-12/h1-10,13H,(H,16,19)(H,17,18) |
Clé InChI |
VBJCPYAEEVIRQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)OC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


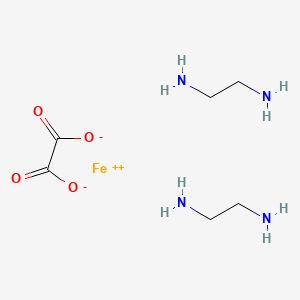
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
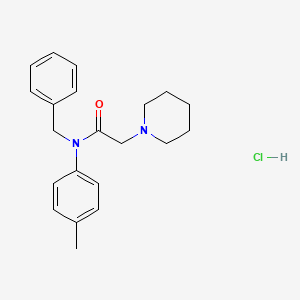

![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
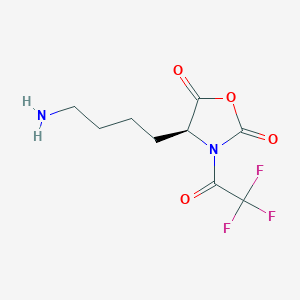
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
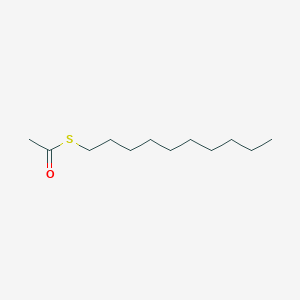
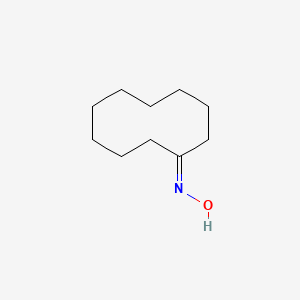

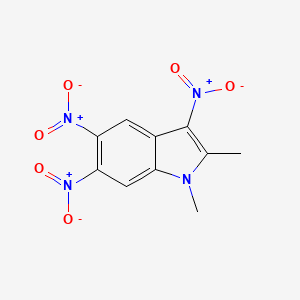
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
